![molecular formula C25H20N2O4 B557911 Fmoc-L-3-Cyanophenylalanine CAS No. 205526-36-9](/img/structure/B557911.png)
Fmoc-L-3-Cyanophenylalanine
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Overview
Description
Fmoc-L-3-Cyanophenylalanine is an intermediate used in the preparation of phenylalanine and phenylglycine derivatives as arginine mimetics in tripeptides as dengue protease inhibitors . It is a white to almost white crystalline powder .
Molecular Structure Analysis
The molecular formula of Fmoc-L-3-Cyanophenylalanine is C25H20N2O4 . Unfortunately, the search results do not provide more detailed information about its molecular structure.
Physical And Chemical Properties Analysis
Fmoc-L-3-Cyanophenylalanine has a melting point of 115.6 °C, a boiling point of 531.88°C (rough estimate), and a density of 1.2691 (rough estimate) . Its refractive index is estimated to be 1.5500 . It should be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
Fmoc-L-3-Cyanophenylalanine: Scientific Research Applications
Peptide Synthesis: Fmoc-L-3-Cyanophenylalanine is widely used in peptide synthesis, particularly in the construction of peptidomimetics due to its structural similarities to various natural peptides . It serves as a building block for the synthesis of more complex peptides.
2. Preparation of Phenylalanine and Phenylglycine Derivatives This compound acts as an intermediate in the preparation of phenylalanine and phenylglycine derivatives, which are used as arginine mimetics in tripeptides . These derivatives are important for the development of dengue protease inhibitors.
Solid Phase Synthesis: It is also utilized as a protecting group in solid phase synthesis, where it can optionally add a Fmoc protecting group at the amino terminus to control the position of peptide synthesis and reduce the generation of side reactions .
Enzyme Inhibitor Preparation: Fmoc-Phe(3-CN)-OH, derived from Fmoc-L-3-Cyanophenylalanine, can be used to prepare peptides containing the arginine analog 3-amidinophenylalanine, which are often enzyme inhibitors .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
Fmoc-L-3-Cyanophenylalanine is primarily used as an intermediate in the preparation of phenylalanine and phenylglycine derivatives . These derivatives act as arginine mimetics in tripeptides, which are used as dengue protease inhibitors . Therefore, the primary target of Fmoc-L-3-Cyanophenylalanine is the dengue protease.
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-3-Cyanophenylalanine is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-L-3-Cyanophenylalanine is widely used in peptide synthesis, particularly in the construction of peptidomimetics due to its structural similarities to various natural peptides. It serves as a building block for the synthesis of more complex peptides.
Pharmacokinetics
It is known that the compound has a molecular weight of 41244 , a melting point of 115.6 °C, and a boiling point of 531.88°C . It is recommended to be stored sealed in dry conditions at 2-8°C .
Result of Action
The result of the action of Fmoc-L-3-Cyanophenylalanine is the synthesis of phenylalanine and phenylglycine derivatives that act as arginine mimetics in tripeptides . These tripeptides can inhibit the dengue protease, potentially providing a therapeutic effect against dengue fever .
Action Environment
The action of Fmoc-L-3-Cyanophenylalanine can be influenced by environmental factors. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Furthermore, during synthesis, the compound should be handled in a well-ventilated area to avoid inhalation . In case of accidental release, further leakage or spillage should be prevented to avoid environmental contamination .
properties
IUPAC Name |
(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426256 |
Source
|
Record name | Fmoc-L-3-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205526-36-9 |
Source
|
Record name | Fmoc-L-3-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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